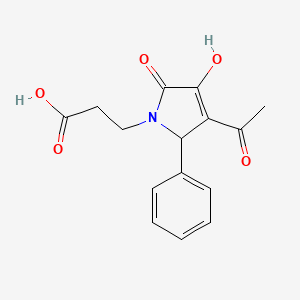

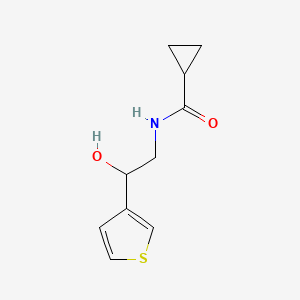

![molecular formula C20H22FN3O2 B2988058 4-{3-[4-(4-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile CAS No. 383147-03-3](/img/structure/B2988058.png)

4-{3-[4-(4-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure was synthesized through a reaction with 4-(4-fluorophenyl)piperazine under mild conditions . The reaction occurred regioselectively and the product precipitated from the reaction mixture, which facilitated its isolation and purification .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a compound with a similar structure reacted with active methylene derivatives, including malononitrile and ethyl cyanoacetate .Aplicaciones Científicas De Investigación

Anticancer Properties

- Anticancer Activity in Colorectal Cancer : A derivative of 4-{3-[4-(4-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile, specifically 3-Amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile, has demonstrated significant anticancer activity in colorectal cancer cell lines. This compound induces apoptosis and cell cycle arrest in the sub-G1 phase, modulating the expression of pro- and anti-apoptotic genes, including up-regulation of Bax, caspase-3, -8, and -9, and down-regulation of Bcl-2 (Ahagh et al., 2019).

Antimicrobial Activities

- Antimicrobial Effects : Certain derivatives of the compound have shown promising antimicrobial activities. One study synthesized novel 1,2,4-Triazole derivatives, which exhibited good to moderate activity against various microorganisms (Bektaş et al., 2007).

Chemical Properties and Synthesis

- Molecular Structure Analysis : Studies have focused on understanding the molecular structure and synthesis of related compounds. For instance, research on Flunarizinium isonicotinate, a related compound, has provided insights into its molecular conformation and interactions (Kavitha et al., 2014).

- Synthesis Processes : Investigations into the synthesis processes of related compounds, such as Flunarizine, offer valuable information for the manufacturing and application of these chemicals in various fields (Shakhmaev et al., 2016).

Biological Activities

- Carbonic Anhydrase Inhibition : Mono Mannich bases derived from this compound, particularly those with a fluorophenyl piperazine moiety, have shown effective inhibition of human carbonic anhydrase I and II isoenzymes, indicating potential utility in medical applications (Tuğrak et al., 2019).

Fluorescent Logic Gates

- Application in Fluorescent Logic Gates : The compound's derivatives have been used to create fluorescent logic gates, demonstrating their utility in advanced materials science and technology (Gauci & Magri, 2022).

Propiedades

IUPAC Name |

4-[3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O2/c21-17-3-5-18(6-4-17)24-11-9-23(10-12-24)14-19(25)15-26-20-7-1-16(13-22)2-8-20/h1-8,19,25H,9-12,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLPYMOJQOHVCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COC2=CC=C(C=C2)C#N)O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{3-[4-(4-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

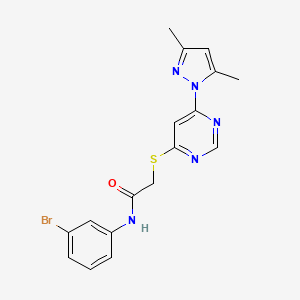

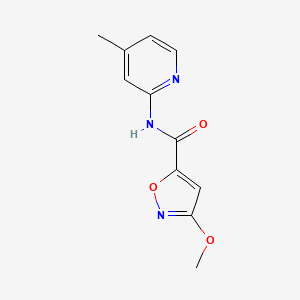

![N-(2,4-dimethoxyphenyl)-2-[11-(2,5-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2987981.png)

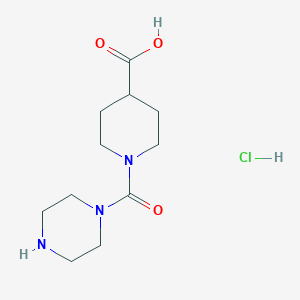

![5-((3-fluorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2987985.png)

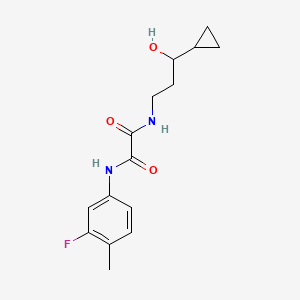

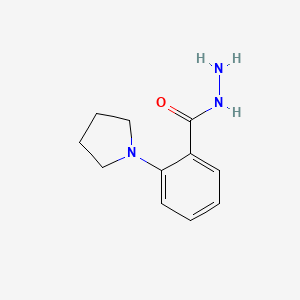

![4-(4-ethoxyphenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2987987.png)

![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2987991.png)

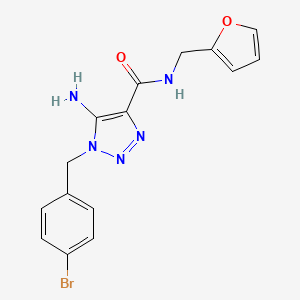

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2987992.png)

![(3Z)-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2987998.png)